molecular formula C7H8N2O3 B11793496 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid

1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11793496
M. Wt: 168.15 g/mol
InChI Key: DSLQKKJFOICSBW-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an oxopropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with oxopropylating agents. One common method includes the use of diethyl (2-oxopropyl)phosphonate as a precursor, which undergoes cyclization to form the desired pyrazole compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized pyrazoles, reduced alcohol derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on metabolic pathways involving pyrazole derivatives, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

1-(2-oxopropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-5(10)4-9-3-2-6(8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

DSLQKKJFOICSBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=CC(=N1)C(=O)O

Origin of Product

United States

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